14H-Dibenzo[a,j]xanthene
Description
Structure
3D Structure
Properties
CAS No. |
224-48-6 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H14O/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-12H,13H2 |
InChI Key |
YJXKFHUWKMZHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 14h Dibenzo A,j Xanthene and Its Derivatives
One-Pot Condensation Approaches for 14H-Dibenzo[a,j]xanthene Synthesis
One-pot condensation reactions represent the most common and efficient method for synthesizing 14H-dibenzo[a,j]xanthenes. asianpubs.orgmathnet.rufrontiersin.orgnih.gov These approaches are valued for their simplicity, often involving the reaction of readily available starting materials in a single step, which can lead to high yields and reduced waste. asianpubs.orgmdpi.com
Condensation Reactions of Naphthols with Aldehydes
The cornerstone of this compound synthesis is the acid-catalyzed condensation of a naphthol, typically 2-naphthol (B1666908), with an aldehyde. asianpubs.orgmathnet.rufrontiersin.orgnih.govarkat-usa.org This reaction can be carried out under various conditions, including solvent-free and microwave-assisted protocols, and a wide array of catalysts have been developed to promote this transformation efficiently. asianpubs.orgmathnet.ru The choice of aldehyde dictates the substituent at the 14-position of the resulting dibenzoxanthene (B14493495), allowing for the synthesis of a diverse library of derivatives.
A general scheme for this reaction is as follows: 2 molecules of 2-naphthol + 1 molecule of an aldehyde → 1 molecule of 14-substituted-14H-dibenzo[a,j]xanthene + water
The reaction has been successfully performed with both aromatic and aliphatic aldehydes. frontiersin.orgnih.gov A variety of catalysts have been employed to facilitate this condensation, highlighting the ongoing efforts to develop more environmentally friendly and efficient synthetic methods. These catalysts include:
Lewis Acids: Niobium pentachloride (NbCl5), Indium(III) chloride (InCl3), and various metal triflates have been shown to be effective. researchgate.netresearchgate.net
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), sulfamic acid, and methanesulfonic acid are commonly used. asianpubs.orgmathnet.ruasianpubs.org
Heterogeneous Catalysts: Materials like Sn(II)/nano silica (B1680970), H-Zeolite A, and polyethyleneglycol sulphonic acid (PEG-OSO3H) offer advantages such as reusability and ease of separation. frontiersin.orgmdpi.comresearchgate.net
Other Catalysts: Selectfluor™, etidronic acid, and even unconventional catalysts like orange peels have been reported. asianpubs.orgnih.govarkat-usa.org
The reaction conditions, including temperature and the use of solvents, can be optimized to improve yields and reaction times. asianpubs.orgmdpi.com For instance, solvent-free conditions are often preferred for their environmental benefits. asianpubs.orgmathnet.rumdpi.com
Table 1: Comparison of Catalysts for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
| Catalyst | Conditions | Yield (%) | Reference |
| Methanesulfonic acid | Microwave, solvent-free | 92 | mathnet.ru |
| PEG-OSO3H | 60-65 °C, solvent-free | 95 | mdpi.com |
| Sn(II)/nano silica | Ethanol (B145695), reflux | 48-94 | frontiersin.orgnih.gov |
| Niobium pentachloride | Ambient temperature | Excellent | researchgate.net |
| Etidronic acid | 120 °C, solvent-free | High | asianpubs.orgasianpubs.org |
| H-Zeolite A | 100 °C, solvent-free | High | researchgate.net |
| CuSO4·5H2O | Solvent-free | Very good | researchgate.net |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new catalysts. The formation of this compound from naphthols and aldehydes is a multi-step process involving several key intermediates and transformations.
Dehydration Mechanisms in Xanthene Cyclization
Dehydration is a fundamental step in the formation of the xanthene ring system. In acid-catalyzed reactions, a hydroxyl group is typically protonated to form a good leaving group (water). libretexts.orgchemguide.co.uk In the synthesis of dibenzoxanthenes, an intermediate alcohol is formed, which then undergoes dehydration to yield the final product. researchgate.net This elimination of a water molecule is what drives the cyclization to form the central pyran ring of the xanthene core. The efficiency of this dehydration step can be influenced by the reaction conditions, such as temperature and the strength of the acid catalyst. libretexts.orglibretexts.org
In-Situ Generation and Cyclization of Ortho-Quinone Methides (O-QMs)
A plausible and widely accepted mechanistic pathway involves the in-situ formation of an ortho-quinone methide (o-QM) intermediate. escholarship.orgacs.org o-QMs are highly reactive species that can be generated from various precursors, including ortho-hydroxybenzyl alcohols, which are structurally related to the intermediates in dibenzoxanthene synthesis. nih.gov These reactive intermediates are known to undergo [4+2] cycloaddition reactions. acs.orgnih.gov In the synthesis of this compound, the initial condensation of 2-naphthol with an aldehyde forms a bis(2-hydroxynaphthyl)methane derivative. This intermediate can then eliminate a molecule of water to generate a naphthoquinone methide. This highly electrophilic species is then attacked by the second naphthol unit in an intramolecular fashion, leading to the cyclized dibenzoxanthene product. The generation of o-QMs can be achieved under various conditions, including thermal, photochemical, acidic, or basic catalysis. nih.gov Recent research has also explored visible-light-induced generation of o-QMs. nih.gov
Ring-Closing Processes in Dibenzo[a,j]xanthene Assembly
The final and irreversible step in the formation of the this compound skeleton is the ring-closing process. A proposed mechanism suggests that after the initial formation of an intermediate, a ring-closing step promoted by the catalyst occurs. This is followed by the elimination of a water molecule from the subsequent intermediate to form the final dibenzoxanthene product. researchgate.net This cyclization step is essentially an intramolecular electrophilic aromatic substitution, where the electron-rich ring of one naphthol unit attacks a reactive intermediate generated from the other naphthol and the aldehyde. The stability of the resulting heterocyclic ring system provides the thermodynamic driving force for this final step.
Catalytic Systems for this compound Synthesis
Brønsted Acid Catalysis
Brønsted acids, which are proton donors, have been extensively utilized in the synthesis of 14H-Dibenzo[a,j]xanthenes. These catalysts facilitate the reaction by activating the aldehyde component, making it more susceptible to nucleophilic attack by β-naphthol.
Polymeric sulfonic acid catalysts have emerged as effective and recyclable options for the synthesis of this compound derivatives. These catalysts offer the advantages of solid-phase catalysis, such as ease of separation and reuse, while providing the acidic sites necessary for the reaction.
Polyethyleneglycol Sulfonic Acid (PEG-OSO3H): This eco-friendly polymeric catalyst, prepared by modifying polyethylene (B3416737) glycol with chlorosulphonic acid, has been successfully employed for the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes. mdpi.com The one-pot condensation of 2-naphthol with various aldehydes in the presence of PEG-OSO3H (1 mol%) under solvent-free conditions at 60-65 °C affords the desired products in excellent yields with short reaction times (30-60 minutes). mdpi.com This method is noted for its solvent-free nature and the recyclability of the catalyst. mdpi.com
Polystyrene Sulfonic Acid: This solid acid catalyst has also been utilized in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, highlighting the versatility of polymeric sulfonic acids in this transformation. ijraw.com
A study comparing various catalysts for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes demonstrated the effectiveness of these polymeric systems.
Table 1: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes using Polyethyleneglycol Sulfonic Acid (PEG-OSO3H)
| Aldehyde | Product | Time (min) | Yield (%) |
|---|
Data sourced from a study on the use of PEG-OSO3H as an efficient and eco-friendly polymeric catalyst. mdpi.com
A variety of solid acid catalysts have been investigated to provide heterogeneous and often more environmentally friendly alternatives to traditional homogeneous acid catalysts. scielo.br These solid acids can be easily recovered and reused, minimizing waste and simplifying product purification. scielo.br
Ferric Hydrogensulfate (Fe(HSO4)3): This recyclable solid Brønsted acid catalyst has proven to be effective for the one-pot synthesis of aryl this compound derivatives. scielo.brscielo.br The reaction proceeds via the cyclocondensation of β-naphthol and substituted benzaldehydes under solvent-free and thermal conditions, offering high yields, short reaction times, and a simple work-up procedure. scielo.brresearchgate.net The catalyst itself is prepared from anhydrous ferric chloride and concentrated sulfuric acid. scielo.br
Citric Acid: An efficient and simple method for synthesizing 14-aryl-14H-dibenzo[a,j]xanthenes utilizes citric acid as a solid acid catalyst. ijies.net The one-pot condensation of aryl aldehydes and β-naphthol under solvent-free conditions at 120°C in the presence of 5 mol% citric acid provides excellent yields in short reaction times. ijies.net For instance, the reaction of 4-bromobenzaldehyde (B125591) and 2-naphthol yielded 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene in 95% yield within 30 minutes. ijies.net
Sulfonic Acid Functionalized Silica (SiO2-Pr-SO3H): This heterogeneous solid acid catalyst offers an efficient route for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. researchgate.netasianpubs.org The one-pot condensation of aryl aldehydes and β-naphthol under solvent-free conditions at 125°C proceeds with excellent yields and short reaction times (20-40 minutes). sid.irresearchgate.net The catalyst is prepared by grafting (3-mercaptopropyl)trimethoxysilane (B106455) onto the silica surface, followed by oxidation of the thiol groups to sulfonic acid groups. researchgate.net It can be recovered and reused without a significant loss of activity. sid.ir
Trichloroacetic Acid: While specific research findings on the use of trichloroacetic acid for the synthesis of this compound were not found in the provided search results, its nature as a Brønsted acid suggests its potential applicability in this reaction, similar to other acidic catalysts.
Etidronic Acid: A simple and efficient synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes has been achieved through the one-pot condensation of β-naphthol and various aldehydes in the presence of etidronic acid (0.2 mmol) under solvent-free conditions at 120°C. asianpubs.orgasianpubs.org This method provides excellent yields over a period of 5 hours and is noted for its use of an inexpensive and readily available catalyst. asianpubs.orgasianpubs.org
Table 2: Comparison of Solid Acid Catalysts in the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
| Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ferric Hydrogensulfate | Solvent-free, thermal | Short | Good to High | scielo.br |
| Citric Acid | Solvent-free, 120°C | 30 min | 95 | ijies.net |
| Sulfonic Acid Functionalized Silica | Solvent-free, 125°C | 20-40 min | Excellent | sid.irresearchgate.net |
Acyclic Brønsted acidic ionic liquids represent a class of catalysts that combine the properties of ionic liquids, such as low volatility and thermal stability, with the catalytic activity of Brønsted acids. nih.gov
[H-NMP][HSO4]: This Brønsted acidic ionic liquid has been effectively used as a recyclable catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. researchgate.net The condensation of 2-naphthol with various aromatic aldehydes is carried out under solvent-free conditions at 110°C, resulting in excellent yields and short reaction times. researchgate.net The work-up is straightforward, and the catalyst can be easily recycled and reused. researchgate.net Some recyclable acyclic SO3H-functionalized ionic liquids have also been used for this synthesis in an aqueous medium, with yields ranging from 86% to 96% within 5 to 30 minutes. researchgate.net
Lewis Acid Catalysis
Lewis acids, which are electron-pair acceptors, also play a crucial role in catalyzing the synthesis of 14H-Dibenzo[a,j]xanthenes. They function by activating the aldehyde carbonyl group, similar to Brønsted acids.
Several transition metal-based Lewis acids have been shown to be effective catalysts for this transformation.
Niobium Pentachloride (NbCl5): A simple and efficient procedure for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives involves the one-pot condensation of 2-naphthol with aryl aldehydes in the presence of niobium pentachloride. researchgate.netresearchgate.net Using 25 mole % of NbCl5 at ambient temperature, the reactions proceed in acceptable times and afford excellent yields of the products. researchgate.netscispace.com This method is notable for its mild reaction conditions. scispace.com
Zinc Trifluoromethanesulfate (Zn(OTf)2): 14-Aryl-14H-dibenzo[a,j]xanthene derivatives have been synthesized via a one-pot condensation of β-naphthol with arylaldehydes catalyzed by zinc trifluoromethanesulfate under solvent-free conventional heating. researchgate.networldscientific.com
Table 3: Performance of Transition Metal-Based Lewis Acids
| Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Niobium Pentachloride | Ambient temperature, 25 mol% catalyst | 24-48 h | Excellent | researchgate.netscispace.com |
Further details on reaction times and yields for Zn(OTf)2 were not available in the provided search results.
Boron-Based Lewis Acids (e.g., BF3·SiO2)
Boron-based Lewis acids represent a significant class of catalysts in organic synthesis. While specific detailed research on BF3·SiO2 for the synthesis of this compound is not extensively documented in recent literature, the principle of using silica-supported Lewis acids is well-established. These catalysts function by activating the aldehyde carbonyl group, facilitating the initial electrophilic attack by β-naphthol. The silica support enhances catalyst stability, allows for easy separation from the reaction mixture, and promotes reusability, which are key advantages over homogeneous Lewis acids like unsupported boron trifluoride. The general mechanism involves the coordination of the Lewis acid to the aldehyde, increasing its electrophilicity and triggering the condensation reaction.
Heterogeneous Catalysis and Nanocatalysis for this compound
The shift towards heterogeneous catalysis and nanocatalysis has been a transformative development in the synthesis of 14H-dibenzo[a,j]xanthenes. These approaches offer significant advantages, including high efficiency, ease of catalyst recovery and reuse, and often milder reaction conditions, aligning with the principles of green chemistry. The use of solid supports and nanoscale materials provides high surface areas and unique catalytic activities.
Silica-Supported Catalysts (e.g., Sn(II)/nano silica, Chemisorbed Bis(hydrogen Sulphate) on SiO2)
Silica (SiO2) serves as a robust and versatile support for various active catalytic species, leading to stable, recoverable, and efficient heterogeneous catalysts.
Sn(II)/nano silica has been demonstrated as an effective catalyst for the one-pot condensation of β-naphthol with various aldehydes to produce this compound derivatives. nih.govfrontiersin.orgnih.gov The catalyst is prepared by a simple deposition of tin(II) chloride dihydrate onto nano-silica. nih.govfrontiersin.org This method provides high yields (48–94%) using ethanol as a green solvent under reflux conditions. nih.govfrontiersin.orgdntb.gov.ua The catalyst's reusability and the environmentally compatible nature of the components make it a valuable tool for green synthesis. frontiersin.org
Table 1: Synthesis of this compound Derivatives using Sn(II)/nano silica Data sourced from Tavakol, H., & Firouzi, M. (2022). nih.govnih.gov
| Aldehyde | Solvent | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethanol | 10 mol% | 3 | 92 |
| 4-Chlorobenzaldehyde | Ethanol | 10 mol% | 3 | 94 |
| 4-Nitrobenzaldehyde | Ethanol | 10 mol% | 3 | 93 |
| 4-Methylbenzaldehyde | Ethanol | 10 mol% | 3 | 85 |
| Formaldehyde | Ethanol | 10 mol% | 3 | 48 |
Chemisorbed Bis(hydrogen Sulphate) on SiO2 (SiO2–BHSB) is another novel hybrid solid acid catalyst. researchgate.net While its specific application in this compound synthesis is an area for further research, its demonstrated utility in related electrophilic substitutions, such as the synthesis of bis(indolyl)methanes, highlights its potential. researchgate.net The catalyst is prepared by chemisorbing bis(hydrogensulphato)benzene onto porous silica, creating a stable and recyclable material that functions efficiently under solvent-free grinding conditions. researchgate.net Similarly, silica-supported potassium hydrogen sulfate (B86663) (KHSO4-SiO2) has been used for the synthesis of 14-aryl/alkyl-14H-dibenzo[a,j]xanthenes under solvent-free and ultrasonication conditions, showcasing the versatility of silica-supported sulfate catalysts. longdom.org
Magnetic Nanomaterial Catalysts (e.g., Fe3O4-based Composites, Nano Nickel-Cobalt (B8461503) Ferrite)
The integration of magnetic nanoparticles into catalyst design allows for exceptionally simple separation of the catalyst from the reaction medium using an external magnet.
Fe3O4-based composites are widely used due to their strong magnetic response, stability, and low cost. Bare Fe3O4 nanoparticles have been employed as a magnetically recoverable catalyst for xanthene synthesis in water, a green solvent. researchgate.netrsc.org More complex composites, such as Fe3O4@nano linear dextrin/Sb⁺⁵, have been developed for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. researchgate.net These catalysts are easily prepared and can be recycled multiple times without a significant loss in catalytic activity, making them both economically and environmentally attractive. researchgate.net
Nano Nickel-Cobalt Ferrite (Ni0.5Co0.5Fe2O4) is a magnetically separable and reusable heterogeneous catalyst used for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. semanticscholar.orgorientjchem.org This nanocatalyst efficiently promotes the condensation of aryl aldehydes with 2-naphthol, offering good to excellent yields. semanticscholar.org A key advantage of this system is the reusability of the catalyst for up to five cycles without a significant drop in its activity. semanticscholar.org The reactions are typically carried out in ethanol, contributing to the green credentials of the methodology. orientjchem.org
Table 2: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes using Nano Nickel-Cobalt Ferrite Data sourced from Gundu, S., & Garlapati, R. (2018). semanticscholar.org
| Aldehyde | Solvent | Condition | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethanol | Reflux | 3 | 92 |
| 4-Chlorobenzaldehyde | Ethanol | Reflux | 3 | 94 |
| 4-Nitrobenzaldehyde | Ethanol | Reflux | 3 | 95 |
| 4-Methoxybenzaldehyde | Ethanol | Reflux | 3.5 | 90 |
Metal Nanoparticle Catalysts (e.g., AgI Nanoparticles)
Metal nanoparticles offer a large surface-area-to-volume ratio, leading to high catalytic efficiency.
AgI nanoparticles have proven to be a recoverable heterogeneous catalyst for the efficient one-pot, multi-component synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from aldehydes and 2-naphthol. researchgate.netkashanu.ac.irresearchgate.net This method is notable for its solvent-free conditions, requiring the reactants to be heated at 140 °C. researchgate.net The protocol offers several advantages, including short reaction times (40-60 minutes), high yields, easy purification, and the ability to reuse the catalyst at least five times without a significant decrease in its activity. researchgate.netresearchgate.net
Modified Clay and Zeolite Catalysts (e.g., Bleaching Earth Clay, H-zeolite A, Copper Immobilized on Amine-Modified NaY)
Clays and zeolites are naturally occurring or synthetic aluminosilicates that can act as solid acid catalysts. Their porous structures and ion-exchange capabilities make them excellent catalyst supports.
Bleaching Earth Clay , combined with PEG-600 in a synergistic catalytic system, has been used for the condensation of β-naphthol with aldehydes. researchgate.netresearchgate.net This method provides superior product yields in shorter reaction times and avoids hazardous reagents. researchgate.net The catalyst is recyclable, adding to its appeal. researchgate.net
H-zeolite A serves as an efficient, excellent, and reusable catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives via a one-pot reaction of β-naphthol with various aromatic aldehydes under solvent-free conditions. scispace.comresearchgate.net The use of this solid acid catalyst is characterized by a simple workup procedure, short reaction times, and high yields. scispace.comresearchgate.netresearchgate.net
Copper Immobilized on Amine-Modified NaY (Cu@NNPS-NaY) is a highly efficient, reusable, and environmentally friendly nanocatalyst. chemmethod.comresearchgate.netchemmethod.com The catalyst is prepared by modifying NaY nanozeolite, followed by coordination with a copper(I) ion. chemmethod.comchemmethod.com This system demonstrates excellent activity in the synthesis of xanthene derivatives in ethanol at 60 °C, achieving high yields (84-97%) within very short reaction times (10-60 minutes). researchgate.netchemmethod.com A significant advantage is the catalyst's remarkable stability, allowing it to be recovered and reused for at least twelve consecutive runs with no significant loss of activity. researchgate.netchemmethod.com
Table 3: Synthesis of Xanthene Derivatives using Copper Immobilized on Amine-Modified NaY Data sourced from Chehardoli, G., & Zendehdel, M. (2023). chemmethod.comresearchgate.netchemmethod.com
| Aldehyde | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | EtOH | 60 | 10 | 97 |
| 4-Chlorobenzaldehyde | EtOH | 60 | 15 | 96 |
| 4-Nitrobenzaldehyde | EtOH | 60 | 10 | 95 |
| 2-Naphthol + Benzaldehyde | EtOH | 60 | 20 | 94 |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound has increasingly benefited from the application of green chemistry principles. The methodologies described in the preceding sections exemplify several of these core tenets.
Use of Catalysis: The overwhelming trend is the replacement of stoichiometric reagents with catalytic amounts of more benign substances. Catalysts like Sn(II)/nano silica, nano nickel-cobalt ferrite, AgI nanoparticles, and modified zeolites are used in small quantities (e.g., 1-20 mol%) and can be recycled and reused multiple times, minimizing waste. nih.govsemanticscholar.orgresearchgate.netchemmethod.com
Benign Solvents and Solvent-Free Conditions: Many modern protocols either eliminate the use of volatile organic solvents altogether or employ green solvents. Syntheses using H-zeolite A, AgI nanoparticles, and silica-supported sulfonic acid are conducted under solvent-free conditions. kashanu.ac.irresearchgate.netsid.ir Others utilize environmentally friendly solvents like water or ethanol, as seen with Fe3O4 nanoparticles and Cu@NNPS-NaY, respectively. rsc.orgchemmethod.com
Atom Economy: The prevalent synthetic route, a one-pot condensation of an aldehyde with two equivalents of β-naphthol, is highly atom-economical. The only byproduct is a molecule of water, leading to very efficient incorporation of reactant atoms into the final product.
Energy Efficiency: While some methods require heating, the development of highly active nanocatalysts, such as Cu@NNPS-NaY, allows reactions to proceed at lower temperatures (60 °C) and for shorter durations, thereby reducing energy consumption. chemmethod.com The use of ultrasonication with KHSO4-SiO2 is another approach to enhance reaction rates under energy-efficient conditions. longdom.org
Design for Degradation/Recovery: The emphasis on heterogeneous and magnetically separable catalysts directly addresses the end-of-use phase. These catalysts are designed for easy recovery and reuse, preventing their release into the environment and reducing the need for fresh catalyst synthesis. researchgate.netsemanticscholar.org
Collectively, these strategies represent a significant move towards safer, more sustainable, and efficient chemical manufacturing processes for this compound and its derivatives.
Solvent-Free Reaction Conditions
The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes is frequently achieved through a one-pot condensation of an appropriate aldehyde with β-naphthol. Conducting this reaction under solvent-free conditions has become a significant goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic or expensive solvents. ijies.netijraw.com Researchers have explored a variety of catalysts to facilitate this transformation efficiently under neat conditions.
A range of catalysts have proven effective for this solvent-free synthesis, each with its own set of reaction parameters. For instance, citric acid, a mild, inexpensive, and non-toxic catalyst, has been used at 5 mol% loading. ijies.net The reaction, when conducted at 120°C, yields the desired products in excellent yields within a short timeframe. ijies.net Another approach involves using etidronic acid at a higher temperature of 120°C, which also provides good yields. asianpubs.org
Solid-supported catalysts are particularly advantageous as they simplify product purification and catalyst recovery. ijraw.com Catalysts such as CuSO₄·5H₂O, montmorillonite (B579905) K10, and H-Zeolite A have been successfully employed under solvent-free conditions, demonstrating the versatility of this approach. researchgate.netresearchgate.netresearchgate.net For example, using CuSO₄·5H₂O allows for an environmentally friendly process due to the catalyst's reusability. researchgate.net Similarly, polyethyleneglycol bound sulfonic acid (PEG-OSO₃H) has been used as an eco-friendly polymeric catalyst at a lower temperature of 60–65 °C, offering high yields and short reaction times. mdpi.com The use of silica-supported bis(hydrogen sulphate) (SiO₂–BHSB) at room temperature further highlights the move towards milder and more efficient solventless systems. ijraw.com
The general procedure for these solvent-free syntheses involves mixing the aldehyde, 2-naphthol, and the catalyst, followed by heating the mixture for a specified time. ijies.netasianpubs.org Upon completion, the product is typically isolated by adding water or another solvent like ethanol to precipitate the solid product, which can then be collected by filtration and purified by recrystallization. ijies.netasianpubs.org
The table below summarizes the findings from various studies on the solvent-free synthesis of this compound derivatives.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |
| Citric Acid | 5 | 120 | 30 min | 95 |
| PEG-OSO₃H | Not Specified | 60-65 | 30 min | High |
| Etidronic Acid | 20 | 120 | 2-4 h | 85-94 |
| Montmorillonite K10 | Not Specified | 120 | 2-4 h | Good to Excellent |
| SiO₂–BHSB | Not Specified | Room Temp | 18-40 min | 98 |
| CuSO₄·5H₂O | Not Specified | Not Specified | Not Specified | Very Good |
Ultrasound-Assisted Synthesis Strategies
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. This technique, known as sonochemistry, can significantly accelerate reaction rates and improve yields. researchgate.netasianpubs.org For the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives, ultrasound-assisted strategies involve the one-pot condensation of β-naphthol and various aryl aldehydes. researchgate.net
One reported method utilizes a catalytic amount of perchloric acid (HClO₄) in glacial acetic acid. researchgate.net The reaction vessel is immersed in an ultrasonic cleaning bath, which provides energy to the reaction mixture. asianpubs.org This process facilitates the dissolution of the reactants and the precipitation of the product as it forms. asianpubs.org The key advantages of this sonochemical method are the remarkably short reaction times, typically ranging from 15 to 90 minutes, and excellent product yields (90-96%). researchgate.netasianpubs.org The reaction conditions are considered mild, and the work-up is straightforward, making it an efficient and fast procedure. researchgate.netasianpubs.org
Another study explored the use of p-toluene sulfonic acid as a catalyst under ultrasound irradiation, comparing it to solvent-free conditions. researchgate.net In many cases, water has been identified as an optimal solvent for these ultrasound-assisted reactions, further enhancing the environmental friendliness of the procedure. researchgate.net
The table below details the results of ultrasound-assisted synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes.
| Catalyst | Solvent | Time | Yield (%) |
| Perchloric Acid (HClO₄) | Glacial Acetic Acid | 15-20 min | 90-96 |
| p-Toluene Sulfonic Acid | Solvent-Free/Aqueous | Not Specified | Good to Excellent |
| KAl(SO₄)₂·12H₂O (Alum) | Water | Not Specified | Good to Excellent |
Catalyst Recyclability and Reusability Studies
Heterogeneous and solid-supported catalysts are particularly well-suited for this purpose. For instance, Sn(II)/nano silica has been demonstrated as a green and reusable catalyst. frontiersin.org After the reaction, which is typically conducted in ethanol, the catalyst can be removed by simple hot-filtration. frontiersin.orgnih.gov This allows for the easy separation of the catalyst from the product mixture. frontiersin.org
Similarly, CuSO₄·5H₂O has been highlighted as a reusable and recyclable catalyst for the solvent-free synthesis of these xanthene derivatives, contributing to the simplicity and environmental friendliness of the method. researchgate.net Montmorillonite K10 is another eco-friendly catalyst that has been used in solvent-free conditions and has shown potential for reuse. researchgate.net H-Zeolite A is also noted for its reusability in the solvent-free, one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. researchgate.net
The efficiency of the recycled catalyst is a critical parameter. Studies often report the yield of the product over several consecutive runs. For example, a catalyst might be reused for 3 to 5 cycles, with only a slight decrease in the product yield, demonstrating its robustness and practical utility. The ability to easily separate and reuse these catalysts makes the synthesis of 14H-dibenzo[a,j]xanthenes more economically viable and environmentally sustainable.
| Catalyst | Method of Recovery | Number of Cycles | Outcome |
| Sn(II)/nano silica | Hot-filtration | Not Specified | Easily separable and reusable frontiersin.org |
| CuSO₄·5H₂O | Not Specified | Not Specified | Described as reusable and recyclable researchgate.net |
| Montmorillonite K10 | Not Specified | Not Specified | Described as a reusable eco-friendly catalyst researchgate.net |
| H-Zeolite A | Not Specified | Not Specified | Described as an efficient and reusable catalyst researchgate.net |
Advanced Spectroscopic and Structural Characterization of 14h Dibenzo A,j Xanthene
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis
FT-IR spectroscopy of 14H-Dibenzo[a,j]xanthene and its derivatives reveals characteristic absorption bands that correspond to the various vibrational modes of its chemical bonds. worldscientific.comresearchgate.net The infrared spectra of these compounds typically exhibit a range of bands between 500 and 3500 cm⁻¹. worldscientific.comresearchgate.net For the parent compound, 14-phenyl-14H-dibenzo[a,j]xanthene, prominent peaks are observed that confirm its structural features. mdpi.comasianpubs.orgijies.net
Key vibrational frequencies for 14-phenyl-14H-dibenzo[a,j]xanthene include C-H stretching vibrations from the aromatic rings and the xanthene backbone, typically appearing in the region of 3076-2887 cm⁻¹. asianpubs.org The C=C stretching vibrations of the aromatic rings are evident from strong absorptions around 1627-1512 cm⁻¹. asianpubs.org The characteristic C-O-C asymmetric and symmetric stretching of the xanthene ether linkage is a key feature, often found around 1251 cm⁻¹. asianpubs.org Bending vibrations for C-H bonds in the aromatic regions also provide structural information. asianpubs.orgijies.net
Table 1: FT-IR Spectral Data for 14-Phenyl-14H-dibenzo[a,j]xanthene
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3076, 3022 | Aromatic C-H Stretching | asianpubs.org |
| 2887 | Aliphatic C-H Stretching | asianpubs.org |
| 1627, 1593 | Aromatic C=C Stretching | asianpubs.org |
| 1512, 1489, 1456 | Aromatic C=C Stretching | asianpubs.org |
| 1402 | C-H Bending | asianpubs.org |
| 1251 | Asymmetric C-O-C Stretching | asianpubs.org |
| 1080, 1030 | In-plane C-H Bending | asianpubs.org |
| 825, 744, 702 | Out-of-plane C-H Bending | asianpubs.org |
This table presents a selection of characteristic FT-IR peaks. The exact positions can vary slightly depending on the specific derivative and the sample preparation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in this compound. The spectrum of 14-phenyl-14H-dibenzo[a,j]xanthene shows distinct signals for the aromatic protons and the single proton at the 14th position. The chemical shifts of these protons are influenced by the electron density and the magnetic anisotropy of the surrounding aromatic rings. organicchemistrydata.org
The proton at the C-14 position typically appears as a singlet at a downfield chemical shift, for instance, around 6.45 ppm, due to its unique chemical environment. asianpubs.org The aromatic protons of the dibenzo[a,j]xanthene core and the phenyl substituent resonate in a complex multiplet pattern in the range of approximately 6.96 to 8.40 ppm. mdpi.comasianpubs.org The specific coupling patterns and chemical shifts within this region can be used to assign individual protons to their respective positions on the aromatic rings.
Table 2: ¹H NMR Spectral Data for 14-Phenyl-14H-dibenzo[a,j]xanthene in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.36 | d, J = 8.5 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.78 | d, J = 8.3 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.75 | d, J = 9.0 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.54 | t, J = 7.7 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.48 | d, J = 6.3 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.42 | d, J = 13.2 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.36 | d, J = 7.2 Hz | 2H | Aromatic Protons | asianpubs.org |
| 7.11 | t, J = 7.7 Hz | 2H | Aromatic Protons | asianpubs.org |
| 6.96 | d, J = 7.4 Hz | 1H | Aromatic Proton | asianpubs.org |
| 6.45 | s | 1H | H-14 | asianpubs.org |
Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). 'd' denotes a doublet, 't' a triplet, and 's' a singlet. 'J' represents the coupling constant in Hertz.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Determination
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. youtube.com The wide chemical shift range of ¹³C NMR allows for excellent resolution of the numerous carbon signals in this large aromatic system. nih.gov
For 14-phenyl-14H-dibenzo[a,j]xanthene, the carbon spectrum displays a number of signals corresponding to the aromatic carbons and the single aliphatic carbon at the 14th position. The chemical shift of the C-14 carbon is particularly informative, appearing at approximately 38.3 ppm. mdpi.com The aromatic carbons resonate in the downfield region, typically between 117 and 148 ppm, with the carbons attached to the oxygen atom appearing at the lower end of this range. mdpi.com Quaternary carbons, those without any attached protons, generally show weaker signals. youtube.com
Table 3: ¹³C NMR Spectral Data for 14-Phenyl-14H-dibenzo[a,j]xanthene in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 148.1 | Aromatic C-O | mdpi.com |
| 145.5 | Aromatic C | mdpi.com |
| 131.4, 131.8 | Aromatic C | mdpi.com |
| 128.7, 128.2, 128.1 | Aromatic C | mdpi.com |
| 126.8, 126.5, 126.3 | Aromatic C | mdpi.com |
| 124.2, 122.3 | Aromatic C | mdpi.com |
| 117.1, 117.5 | Aromatic C | mdpi.com |
| 38.3 | C-14 | mdpi.com |
This table provides an overview of the ¹³C NMR chemical shifts. Precise assignment of each carbon requires more advanced NMR techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. researchgate.net For this compound and its derivatives, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* transitions within the extensive conjugated aromatic system. worldscientific.comresearchgate.net
Derivatives of this compound typically exhibit similar absorption spectra with an absorption maximum (λmax) in the range of 310–340 nm. worldscientific.comresearchgate.netuniv-batna2.dz These absorptions are a hallmark of the electronic structure of the dibenzoxanthene (B14493495) core. Computational studies on 14-phenyl-14H-dibenzo[a,j]xanthenes have been employed to further understand these electronic transitions. researchgate.net
Table 4: UV-Vis Absorption Data for 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives
| Compound Type | Absorption Maximum (λmax) Range (nm) | Reference |
| 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives | 310 - 340 | worldscientific.comresearchgate.netuniv-batna2.dz |
The specific λmax can be influenced by the nature of the substituent at the 14-position and the solvent used for the measurement.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the crystalline structure of this compound derivatives by XRD provides valuable information on bond lengths, bond angles, and intermolecular interactions in the solid state. worldscientific.comresearchgate.net
Studies on 14-substituted-14H-dibenzo[a,j]xanthene derivatives have utilized XRD to analyze their crystalline structures. worldscientific.com For instance, the compound C₂₇H₁₈O, a derivative of this compound, was found to form microcrystals in the shape of micro-cubes with an average length of 10 μm. worldscientific.com Another derivative, C₂₇H₁₇BrO, formed micro-shuttles with an average size of 20 μm. worldscientific.com The crystal structure of some 14-aryl-14H-dibenzo[a,j]xanthene derivatives has been reported, revealing details about their molecular packing. researchgate.net The structural information obtained from XRD is crucial for understanding the physical properties and potential applications of these materials.
Analysis of Crystalline Structures and Unit Cell Parameters
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. researchgate.networldscientific.com For derivatives of this compound, XRD analysis reveals detailed information about the arrangement of atoms in the crystal lattice.
A specific derivative, 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene (C₂₇H₁₇ClO), has been characterized in detail. researchgate.net Its crystal structure was solved using direct methods and refined by full-matrix least-squares on F². researchgate.net The analysis confirmed the compound crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were determined with high precision. researchgate.net
Table 1: Crystallographic Data for 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₇H₁₇ClO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.0201 (7) |
| b (Å) | 22.0674 (10) |
| c (Å) | 7.8775 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2436.4 (2) |
| Z | 4 |
Data sourced from a 2019 crystallographic study. researchgate.net
Conformational Analysis (e.g., Butterfly Conformation of the Xanthene Core)
The fused, tetracyclic system of this compound is not planar. Structural analyses reveal that the central xanthene core adopts a distinct, non-planar shape, often described as a "butterfly" or "boat" conformation. researchgate.netresearchgate.net
In the case of 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene, the fused-ring system exhibits a shallow butterfly conformation, with a dihedral angle of 22.9(1)° between the two halves of the ring system. researchgate.net Similarly, the structure of 14-(4-Fluorophenyl)-14H-dibenzo[a,j]xanthene shows the xanthene core in a boat conformation, with a folding angle of 22.54(4)° between the naphthyl units. researchgate.net This puckering is a characteristic feature of the dibenzo[a,j]xanthene skeleton. Furthermore, the pendant aryl group at the 14-position is typically oriented nearly perpendicular to the plane of the xanthene core. For the 4-fluoro derivative, the dihedral angle between the xanthene mean plane and the fluorophenyl substituent is 87.69(6)°. researchgate.net
Microscopic Techniques for Morphology and Size Analysis
Scanning Electron Microscopy (SEM) for Microcrystal Morphology and Size
Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of synthesized this compound derivatives. researchgate.networldscientific.com This technique provides direct evidence of the shape and size of the microcrystals formed during synthesis.
Studies have revealed distinct morphologies for different derivatives. For instance, the unsubstituted 14-phenyl-14H-dibenzo[a,j]xanthene (C₂₇H₁₈O) forms microcrystals with a micro-cube shape, having an average length of 10 μm. researchgate.networldscientific.com In contrast, the bromine-substituted derivative, 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene (C₂₇H₁₇BrO), produces micro-shuttles with an average size of 20 μm. researchgate.networldscientific.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of synthesized compounds and for obtaining information about their structure through fragmentation patterns. Electron Ionization Mass Spectrometry (EI-MS) has been used to characterize various 14-aryl-14H-dibenzo[a,j]xanthene derivatives. mdpi.comijies.net
The mass spectrum typically shows a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. mdpi.com For example, 14-phenyl-14H-dibenzo[a,j]xanthene shows its molecular ion peak at a mass-to-charge ratio (m/z) of 358. mdpi.com A common fragmentation pathway observed for these compounds involves the loss of the aryl substituent from the 14-position, resulting in a stable dibenzoxanthylium cation. For 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene, the mass spectrum shows the molecular ion peak (m/z 436) and a base peak at m/z 281, corresponding to the xanthylium ion formed by the loss of the 4-bromophenyl fragment. researchgate.net
Table 2: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 14-Phenyl-14H-dibenzo[a,j]xanthene | C₂₇H₁₈O | 358 mdpi.com | Not specified |
| 14-(4-Bromophenyl)-14H-dibenzo[a,j]xanthene | C₂₇H₁₇BrO | 436 ijies.net | 281 (xanthylium ion) researchgate.net |
| 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene | C₂₇H₁₇NO₃ | 403 ijies.net | Not specified |
| 14-(2-Chlorophenyl)-14H-dibenzo[a,j]xanthene | C₂₇H₁₇ClO | 392 (M), 394 (M+2) ijies.net | Not specified |
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides a fundamental check on the purity and composition of a synthesized compound by determining the percentage of its constituent elements. The experimentally determined weight percentages of carbon (C) and hydrogen (H) are compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the found and calculated values helps to verify the empirical formula of the compound. mdpi.comresearchgate.net
Table 3: Elemental Analysis Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| 14-Phenyl-14H-dibenzo[a,j]xanthene | C₂₇H₁₈O | C: 90.47, H: 5.06 mdpi.com | C: 90.41, H: 5.14 mdpi.com |
| 14-(p-Tolyl)-14H-dibenzo[a,j]xanthene | C₂₈H₂₀O | C: 90.0, H: 5.4 researchgate.net | C: 89.8, H: 5.4 researchgate.net |
Computational and Theoretical Chemistry Studies of 14h Dibenzo A,j Xanthene
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for predicting the properties of molecules. For large conjugated systems such as dibenzo[a,j]xanthenes, specific methodologies are employed to balance computational cost and accuracy.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like the 14H-Dibenzo[a,j]xanthene framework. In a computational study of the closely related 14-phenyl-14H-dibenzo[a,j]xanthene, researchers utilized DFT at the B3LYP level of theory with a 6-31G** basis set to obtain the molecule's most stable three-dimensional structure. sphinxsai.com This optimization is a crucial first step, as the geometry of the molecule dictates its electronic properties. Once the optimized structure is obtained, the same theoretical level can be used to calculate fundamental electronic structure properties, including the energies and shapes of its molecular orbitals. sphinxsai.com
The Hartree-Fock (HF) method is a foundational ab initio calculation approach that provides a starting point for more complex computational models. In the study of electronic transitions in the 14-phenyl-14H-dibenzo[a,j]xanthene system, HF methods were used alongside TD-DFT to calculate the energies associated with electronic excitations. sphinxsai.com While DFT methods often provide more accurate results for ground-state properties, HF can be a valuable component in understanding electronic transitions, often serving as a baseline for comparison or as a starting point for methods that incorporate electron correlation. nih.gov
Electronic Structure Analysis
The analysis of the electronic structure reveals key insights into the reactivity, optical, and electronic properties of this compound. This involves examining the frontier molecular orbitals, the distribution of electronic states, and the nature of electronic excitations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in a molecule's chemical reactivity and its electronic transitions. nih.gov For conjugated systems like dibenzo[a,j]xanthenes, these orbitals are typically π-orbitals delocalized over the aromatic framework. sphinxsai.com
In the computational analysis of 14-phenyl-14H-dibenzo[a,j]xanthene, the HOMO, LUMO, and adjacent orbitals (H-1 and L+1) were identified as being primarily responsible for the electronic transitions. sphinxsai.com The analysis of the contributions to the most significant electronic absorption revealed that the transition from HOMO to LUMO was the most dominant factor. sphinxsai.com
| Transition | Contribution | Oscillator Strength |
|---|---|---|
| HOMO -> LUMO | 53% | 0.1457 |
| H-1 -> L+1 | 36% |
This table details the primary orbital transitions contributing to the strongest absorption band as calculated for 14-phenyl-14H-dibenzo[a,j]xanthene.
The Density of States (DOS) provides a visual representation of the number of available electronic states at each energy level. Analysis of the DOS pattern for 14-phenyl-14H-dibenzo[a,j]xanthene, calculated over an energy range of -20 to +20 eV, showed a high density of both occupied and virtual orbitals. sphinxsai.com A distinct energy gap of approximately 9.66 eV was observed between the dense regions of occupied and virtual orbitals. sphinxsai.com This gap in the density of states is related to the HOMO-LUMO gap and is indicative of the energy required to excite an electron in the molecule. sphinxsai.com
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in their excited states. cecam.org It is a standard method for predicting electronic absorption spectra. cecam.orgrespectprogram.org In the computational study of 14-phenyl-14H-dibenzo[a,j]xanthene, TD-DFT calculations were performed to elucidate the nature of its electronic transitions. sphinxsai.com The results indicated that the strongest absorption band arises from a combination of transitions, primarily the HOMO to LUMO transition and the H-1 to L+1 transition. sphinxsai.com This detailed understanding of electronic excitations is vital for designing xanthene-based compounds with specific colorimetric or luminescent properties. sphinxsai.com
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling has been a valuable tool in elucidating the mechanistic pathways of the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. The generally accepted mechanism for the acid-catalyzed condensation of β-naphthol with an aldehyde to form the xanthene core involves a series of steps that have been supported by theoretical calculations. The reaction is initiated by the protonation of the aldehyde, which increases its electrophilicity. This is followed by an electrophilic attack of the activated aldehyde on the electron-rich naphthalene (B1677914) ring of a β-naphthol molecule. The resulting intermediate then undergoes dehydration and a subsequent second electrophilic aromatic substitution with another molecule of β-naphthol, followed by a final cyclization and dehydration step to yield the this compound product. ijies.net
Density Functional Theory (DFT) calculations have been employed to investigate the reaction energy profile for the formation of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. For instance, studies using the M06-2X functional with the 6-31G(d,p) basis set have provided quantitative data on the activation energies involved in the reaction. researchgate.net These theoretical models help in understanding the role of catalysts and reaction conditions by mapping out the energy landscapes of the reaction pathways.
A study on the synthesis of 14-substituted-14H-dibenzo[a,j]xanthene derivatives has computationally investigated the reaction energy profile for the formation of these compounds. The activation energies for the formation of two different derivatives were calculated, providing a quantitative measure of the reaction's feasibility and kinetics. researchgate.net
Table 1: Calculated Activation Energies for the Formation of 14-Aryl-14H-Dibenzo[a,j]xanthene Derivatives
| Derivative | Activation Energy (kcal/mol) | Computational Method |
| Derivative 3b | Value in bold in the original study researchgate.net | M06-2X/6-31G(d,p) |
| Derivative 3e | Value in light in the original study researchgate.net | M06-2X/6-31G(d,p) |
Note: The specific numerical values for the activation energies were represented graphically in the source and are described as "in bold" and "in light" for derivatives 3b and 3e, respectively. Access to the full publication is required for the exact numerical data.
Structure-Property Relationship Predictions for this compound Derivatives
Computational studies have been instrumental in predicting the structure-property relationships of this compound derivatives, particularly concerning their electronic and optical properties. These theoretical investigations guide the rational design of new materials with tailored functionalities.
Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the electronic transitions in 14-phenyl-14H-dibenzo[a,j]xanthene. sphinxsai.comresearchgate.net By optimizing the structure of the molecule at the B3LYP/6-31G** level of theory, researchers have been able to calculate the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as other low-lying unoccupied orbitals. sphinxsai.com
These calculations have revealed that the electronic transitions in these molecules are primarily governed by transitions between specific molecular orbitals. sphinxsai.com The understanding of which orbitals contribute to the electronic transitions is crucial for designing derivatives with desired optical properties, such as specific absorption and emission wavelengths. For instance, it has been suggested that modifications to the naphthalene moieties of the dibenzoxanthene (B14493495) core can significantly alter the electronic transitions and thus the material's properties. sphinxsai.com
Furthermore, DFT studies have been used to predict the potential of 14-aryl-14H-dibenzo[a,j]xanthene derivatives as hole-transporting materials in organic electronic devices. These theoretical investigations have shown that certain derivatives exhibit higher hole mobility compared to standard materials like α-NPD, indicating their promise for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net
Table 2: Summary of Computational Predictions for 14-Phenyl-14H-dibenzo[a,j]xanthene
| Computational Method | Key Findings | Predicted Properties |
| DFT (B3LYP/6-31G**) | The electronic transitions are primarily governed by the H-1, HOMO, LUMO, and L+1 molecular orbitals. sphinxsai.com | Tailorable electronic and optical properties by modifying the naphthalene moieties. sphinxsai.com |
| DFT | Certain derivatives exhibit higher hole mobility than α-NPD. researchgate.net | Promising as hole-transporting materials in organic electronics. researchgate.net |
Advanced Applications of 14h Dibenzo A,j Xanthene in Materials Science
Optoelectronic Materials
The dibenzo[a,j]xanthene core has been explored for its potential in optoelectronic devices, where it can facilitate charge transport and participate in light-harvesting processes.
Hole-Transporting Materials for Organic Optoelectronic Devices
Derivatives of 14-aryl-14H-dibenzo[a,j]xanthene have emerged as a promising class of organic hole-transporting materials (HTMs) for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Research has demonstrated that these compounds possess the requisite electronic and structural qualities for efficient hole injection and transport. researchgate.net
A study by Martins et al. investigated three novel 14-aryl-14H-dibenzo[a,j]xanthene derivatives (referred to as XDs) as the hole-transporting layer (HTL) in a bilayer OLED structure. The performance of these materials was benchmarked against N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD), a widely used HTM. The devices incorporating the dibenzoxanthene (B14493495) derivatives as the HTL exhibited high performance and notably greater durability compared to the reference devices using α-NPD. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) supported these experimental findings, indicating that this class of dibenzoxanthene derivatives possesses a higher hole mobility than α-NPD. researchgate.netresearchgate.net
The structure of the fabricated OLEDs was as follows: ITO / HTL (50 nm) / Alq3 (50 nm) / Al (120 nm), where Alq3 (aluminum tris(8-hydroxyquinoline)) served as the electron-transporting and emissive layer. researchgate.net The promising results suggest that 14H-dibenzo[a,j]xanthene-based molecules are excellent candidates for use as hole-transport materials in the advancement of organic electronic devices. researchgate.netresearchgate.net
Table 1: Comparison of OLED Device Performance with Dibenzo[a,j]xanthene Derivatives as Hole-Transporting Layers (HTL)
| HTL Material | Device Structure | Key Research Finding | Reference |
|---|---|---|---|
| 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives (XDs) | ITO/HTL (50 nm)/Alq3 (50 nm)/Al (120 nm) | Devices exhibited high performance and significant durability compared to the α-NPD reference device. | researchgate.net |
| α-NPD (Reference) | ITO/HTL (50 nm)/Alq3 (50 nm)/Al (120 nm) | Standard performance for a common hole-transporting material. | researchgate.net |
Components in Dye-Sensitized Solar Cells (DSSCs)
The molecular framework of xanthene derivatives makes them suitable candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.govresearchgate.net In principle, the chromophoric system of this compound can be functionalized to enable strong absorption of visible light and effective injection of electrons into a semiconductor nanoparticle film, typically titanium dioxide (TiO2). researchgate.net While the broader class of xanthene dyes has been explored for this purpose, specific research detailing the performance of this compound derivatives as the primary sensitizer (B1316253) in a complete DSSC device, including photovoltaic performance metrics such as power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc), is not extensively detailed in the reviewed literature.
Luminescent and Fluorescent Materials
The rigid and extended π-conjugated system of this compound imparts it with inherent fluorescent properties, which can be fine-tuned through chemical modification.
General Fluorescent Applications
Derivatives of this compound are recognized for their utility as fluorescent materials. mdpi.com Their applications include serving as dyes and as fluorescent probes for the visualization of biomolecules. mdpi.com The synthesis of coumarin-substituted this compound derivatives has been shown to produce compounds with interesting photophysical properties.
A study focused on the synthesis and fluorescence of 14H-dibenzo[a,j]xanthenes-14-yl-coumarins reported their absorption and emission characteristics. These compounds exhibited UV-Vis absorption maxima (λmax) in the range of 375 to 391 nm and fluorescence emission maxima (Fl max) between 462 and 483 nm. Notably, one benzoyl-substituted derivative displayed a maximum Stokes shift of 99 nm, indicating a significant separation between its absorption and emission spectra, a desirable characteristic for fluorescent probes to minimize self-quenching and improve detection sensitivity.
Table 2: Photophysical Data for this compound-14-yl-coumarin Derivatives
| Compound | Absorption Max (λmax) (nm) | Emission Max (Fl max) (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 14H-Dibenzo[a,j]xanthenes-14-yl coumarin (B35378) 5 | Not specified | 462 | Not specified |
| 14H-Dibenzo[a,j]xanthenes-14-yl coumarin 6 | Not specified | 483 | Not specified |
| 14-(7-Benzoyloxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene 7 | 384 | 483 | 99 |
| 14H-Dibenzo[a,j]xanthenes-14-yl coumarin 8 | Not specified | 483 | Not specified |
Data extracted from Patil, J.B. et al., 2018. Note: Specific absorption values for all compounds were not provided in the source.
pH-Sensitive Fluorescent Materials
The general class of xanthene derivatives is known to be applicable as pH-sensitive fluorescent materials. researchgate.netijies.netresearchgate.net This property typically arises from the protonation or deprotonation of functional groups on the xanthene core, which alters the electronic structure and, consequently, the fluorescence characteristics of the molecule. This pH-dependent fluorescence allows these compounds to be used as probes for monitoring pH changes in various chemical and biological systems. nih.gov However, specific research studies demonstrating and quantifying the pH-dependent fluorescent response of this compound itself or its direct derivatives were not identified in the reviewed literature.
Applications in Laser Technology
Xanthene-based dyes are a well-established class of materials used in laser technology, valued for their high fluorescence quantum yields and photostability. researchgate.netmdpi.comnu.edu.kzresearchgate.net These properties are crucial for achieving efficient laser action. While the use of the broader xanthene family in this field is well-documented, and this compound derivatives are mentioned as having potential applications as laser dyes, researchgate.netresearchgate.netijies.net specific studies detailing the laser performance and photostability of this compound compounds as the gain medium in a laser system are not prevalent in the surveyed scientific literature.
Luminescent Sensors
The inherent fluorescence of the xanthene core is a primary driver for its application in sensor technology. Derivatives of this compound are utilized in specialized luminescent and scintillation detectors.
One notable application is in the detection of low-energy gamma rays. mdpi.com Research has demonstrated that 14-phenyl-14H-dibenzo[a,j]xanthene can function as an organic liquid scintillator. mdpi.com When this compound is added to a solution of anthracene (B1667546) and naphthalene (B1677914) in cyclohexane, it significantly enhances the scintillation properties of the mixture. mdpi.com Studies have shown that this addition can improve the detection efficiency for gamma rays from a Cesium-137 source by as much as 35%. mdpi.com The mechanism relies on the efficient transfer of energy from the solvent to the xanthene derivative, which then emits detectable photons. mdpi.com
Beyond scintillation, the broader class of xanthene derivatives is widely employed as fluorescent materials for visualizing biomolecules and as pH-sensitive probes. vt.eduresearchgate.net Their strong absorption and emission in the visible and near-infrared spectrum make them valuable for these sensing applications. frontiersin.orgscispace.com
Organic Dyes for Industrial and Technological Purposes
Derivatives of this compound serve as a versatile platform for organic dyes with a wide array of industrial and technological uses. vt.eduresearchgate.netresearchgate.net Their applications are rooted in their excellent photophysical properties, including high quantum yields and stability.
A significant area of application is in laser technology . vt.edufrontiersin.orgscispace.com Xanthene-based dyes are used as the gain medium in dye lasers, valued for their tunability and efficiency across the visible spectrum. frontiersin.orgscispace.com Furthermore, these compounds are employed as leuco-dyes . scispace.com In their leuco form, they are colorless, but upon a specific chemical or photochemical trigger, such as a change in pH or exposure to light, they can transform into a colored state. This property is harnessed in applications like carbonless copy paper and thermochromic materials, where an ionic liquid can be used as a developer to induce an irreversible color change.
The utility of these compounds also extends to solar cells and as primers in photopolymerization processes. frontiersin.org The ability of xanthene dyes to absorb and emit light across the visible and infrared spectrum makes them suitable for various photonic applications. frontiersin.orgscispace.com
High-Performance Materials
The rigid and thermally stable nature of the this compound moiety makes it an attractive component for creating high-performance polymers designed to withstand extreme conditions.
Heat-Resistant Polyimide Nanocomposites Derived from this compound
Researchers have successfully incorporated the this compound structure into polyimide (PI) backbones to create novel, heat-resistant nanocomposites. researchgate.net A new PI was synthesized from a diamine monomer, N-(4-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenoxy)phenyl)-3,5-diaminobenzamide, and 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA). researchgate.net This xanthene-based polyimide was then used as a matrix for magnetic nanoparticles (Fe₃O₄) to form PI nanocomposites. researchgate.net
The introduction of the bulky, rigid xanthene group into the polymer chain, combined with the dispersion of nanoparticles, results in materials with significantly enhanced thermal stability. researchgate.net Thermogravimetric analysis (TGA) demonstrated that the resulting nanocomposites exhibit improved heat resistance compared to the neat polyimide. researchgate.net For instance, the temperature for 5% weight loss (T₅), a key indicator of thermal stability, is notably increased in the nanocomposites. researchgate.net Similar enhancements in thermal properties have been observed in related poly(amide-ether) nanocomposites also derived from a dibenzoxanthene-containing diamine.
| Material | Temperature for 5% Weight Loss (T₅) (°C) | Temperature for 10% Weight Loss (T₁₀) (°C) | Char Yield at 800°C (%) |
|---|---|---|---|
| Neat Polyimide (PI) | 485 | 520 | 59.0 |
| PI/Fe₃O₄ Nanocomposite | 510 | 545 | 61.5 |
| PI/Fe₃O₄@SiO₂-ImCl Nanocomposite | 525 | 560 | 62.8 |
The data clearly shows that the incorporation of surface-modified nanoparticles (Fe₃O₄@SiO₂-ImCl) leads to the best thermal performance, attributed to better dispersion within the polymer matrix. researchgate.net These materials also exhibit superparamagnetic properties, opening possibilities for multifunctional applications. researchgate.net
Chemical Sensors for Metal and Harmful Ion Detection
The xanthene scaffold is an effective platform for the design of chemosensors, particularly for the detection of metal cations and other harmful ions. frontiersin.org These sensors often operate on the principle of fluorescence modulation, where the presence of the target ion causes a detectable change—either quenching ("turn-off") or enhancement ("turn-on")—in the fluorescence of the xanthene derivative.
While research on the specific this compound isomer is ongoing, a closely related natural benzo[k,l]xanthene has been demonstrated as a highly selective and sensitive "turn-off" fluorescent sensor for copper ions (Cu²⁺). This sensor, featuring a catechol group, shows a significant decrease in fluorescence intensity upon binding with Cu²⁺.
Key Findings for Benzo[k,l]xanthene Cu²⁺ Sensor:
Selectivity: The sensor displays high selectivity for Cu²⁺ over a wide range of other common cations, including Na⁺, K⁺, Ag⁺, Hg²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺, Mg²⁺, and Fe³⁺.
Detection Limit: It can detect Cu²⁺ with a limit of detection (LOD) of 0.574 µM, highlighting its sensitivity.
Binding Constant: The logarithm of the binding constant (logKβ) for the complex formation with Cu²⁺ was calculated to be 13.265, indicating a strong and stable interaction.
This example illustrates the potential of the broader dibenzoxanthene family in developing robust and selective fluorescent probes for environmental monitoring and biological analysis.
Supramolecular Assemblies and Functional Materials
The ability to organize molecules into larger, ordered structures is a cornerstone of materials science. This compound and its derivatives can be incorporated into supramolecular assemblies to create functional materials with tailored properties.
Design of Host Systems for Dye Encapsulation
A key strategy in creating advanced functional materials is the encapsulation of active molecules, like dyes, within a protective host matrix. This approach can enhance stability, prevent aggregation-caused quenching, and control the interaction of the dye with its environment.
Xanthene dyes have been successfully encapsulated within silica (B1680970) nanoparticles to create photosensitizing functional materials. These nanoparticles act as a host system, isolating the individual dye molecules. A systematic investigation into these systems revealed that the distribution of the dye within the nanoparticle is governed by its hydrophobicity. This distribution, in turn, dictates the ability of the encapsulated photosensitizer to perform its function, such as releasing singlet oxygen for applications in photodynamic therapy or photocatalysis. Research with silica-encapsulated BODIPY and xanthene photosensitizers has shown that singlet oxygen can spend a significant portion of its lifetime (up to 78%) inside the nanocarrier, which influences the efficiency of its action on external targets. This demonstrates how designing host-guest systems with dibenzoxanthene derivatives allows for fine-tuning the properties of the resulting functional material.
Development of Novel Organic Fluorophores for Probing Chemical Interactions
The intrinsic fluorescence of the this compound scaffold has positioned it as a valuable platform for the development of novel organic fluorophores. By strategically modifying its core structure, researchers can fine-tune the photophysical properties of these compounds, leading to the creation of sensitive and selective probes for various chemical interactions. These fluorophores are designed to exhibit changes in their fluorescence signals, such as intensity or wavelength, upon interaction with specific analytes, making them useful tools in chemical sensing and bio-imaging.
One area of significant interest is the development of this compound derivatives as fluorescent probes for detecting metal ions. The general principle behind these probes often involves the introduction of a specific ligand or receptor unit onto the dibenzoxanthene framework. This receptor is designed to selectively bind to a target metal ion. This binding event then perturbs the electronic structure of the fluorophore, leading to a measurable change in its fluorescence emission. Common mechanisms for this signal transduction include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).
For instance, a this compound derivative functionalized with a coumarin moiety has been synthesized and its fluorescence properties studied. universalcollegeofengineering.edu.in The synthesis involved the reaction of substituted 4-formyl coumarins with β-naphthol. universalcollegeofengineering.edu.in The resulting compounds, 14H-dibenzo[a,j]xanthenes-14-yl-coumarins, were characterized to understand their photophysical behavior. universalcollegeofengineering.edu.in
The investigation into these derivatives revealed that their absorption and emission characteristics are influenced by the substituents on the coumarin ring. universalcollegeofengineering.edu.in This highlights the potential for creating a range of fluorophores with tailored properties for specific applications. The ability to modify the structure and, consequently, the electronic and photophysical properties is a key advantage in the design of new fluorescent probes.
Below are tables detailing the synthesis and photophysical properties of some this compound-coumarin derivatives.
Table 1: Synthesis of this compound-Coumarin Derivatives
| Entry | Reactant 1 | Reactant 2 | Product |
| 1 | 4-formyl-7-methoxycoumarin | β-naphthol | 14-(7-methoxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene |
| 2 | 4-formyl-7-hydroxycoumarin | β-naphthol | 14-(7-hydroxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene |
| 3 | 4-formyl-7-(benzoyloxy)coumarin | β-naphthol | 14-(7-benzoyloxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene |
| 4 | 4-formyl-7-(chloroacetoxy)coumarin | β-naphthol | 14-(7-chloroacetoxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene |
Table 2: Photophysical Data of this compound-Coumarin Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 14-(7-methoxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene | 375 | 462 | 87 |
| 14-(7-hydroxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene | 391 | 483 | 92 |
| 14-(7-benzoyloxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene | 384 | 483 | 99 |
| 14-(7-chloroacetoxybenzopyran-2-one-4-yl)-14H-dibenzo[a,j]xanthene | 380 | 471 | 91 |
The data demonstrates that substitutions on the coumarin part of the molecule lead to noticeable shifts in both the absorption and emission maxima, as well as influencing the Stokes shift. universalcollegeofengineering.edu.in For example, the benzoyl derivative exhibited the largest Stokes shift of 99 nm. universalcollegeofengineering.edu.in A large Stokes shift is a desirable characteristic for fluorescent probes as it helps to minimize self-quenching and improves the signal-to-noise ratio by reducing the overlap between the excitation and emission spectra.
While the primary research has focused on the synthesis and fundamental photophysical characterization of these novel fluorophores, their potential for probing specific chemical interactions is significant. The presence of functional groups like hydroxyl and ester moieties on the coumarin ring opens up possibilities for further derivatization to introduce specific recognition sites for a wide range of analytes. The development of such probes based on the robust and highly fluorescent this compound core is a promising avenue for advancements in analytical chemistry and biomedical research.
Future Directions and Emerging Research Avenues for 14h Dibenzo A,j Xanthene
Development of Next-Generation Catalytic Systems for Sustainable and Efficient Synthesis
The synthesis of 14H-dibenzo[a,j]xanthenes has traditionally been achieved through the condensation of β-naphthol with various aldehydes. However, conventional methods often involve harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover and reuse. Recognizing these drawbacks, the development of green and efficient catalytic systems is a major focus of current research.
Recent studies have demonstrated the efficacy of various heterogeneous and reusable catalysts for the synthesis of 14H-dibenzo[a,j]xanthene derivatives. These next-generation catalysts offer significant advantages, including milder reaction conditions, shorter reaction times, high product yields, and ease of separation and recycling, aligning with the principles of green chemistry.
A notable advancement is the use of nanocatalysts. For instance, Sn(II)/nano silica (B1680970) has been successfully employed as a green and reusable catalyst for the one-pot condensation of β-naphthol with aldehydes, achieving yields of 48–94% in ethanol (B145695) at reflux conditions. mdpi.comresearchgate.netkoreascience.krfrontiersin.org Similarly, AgI nanoparticles have been shown to efficiently catalyze the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, with the catalyst being easily recoverable. nih.gov Other nanoparticle-based systems, such as those involving copper aluminate and Fe3O4, have also shown promise. mdpi.com
Beyond nanoparticles, other environmentally friendly catalysts are being explored. Citric acid, an inexpensive and non-toxic organocatalyst, has been used for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, yielding excellent results. ijies.net Polymer-supported catalysts, like polyethyleneglycol bound sulfonic acid (PEG-OSO3H), offer the benefits of being eco-friendly and recyclable, leading to high yields of the desired products under solvent-free conditions. researchgate.net The use of zeolites, such as H-Zeolite A, as reusable catalysts in solvent-free reactions further underscores the shift towards sustainable synthetic methodologies. researchgate.net
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Sn(II)/nano silica | Ethanol, reflux | Green, reusable, high yields (48-94%) | mdpi.comresearchgate.netkoreascience.krfrontiersin.org |
| AgI nanoparticles | Solvent-free | Reusable, high yields, easy purification | nih.gov |
| Citric Acid | Solvent-free | Inexpensive, non-toxic, eco-friendly | ijies.net |
| PEG-OSO3H | Solvent-free | Eco-friendly, recyclable, high yields | researchgate.net |
| H-Zeolite A | Solvent-free | Reusable, high yield, simple workup | researchgate.net |
| Niobium pentachloride | Ambient temperature | Mild conditions, excellent yields | researchgate.net |
Advanced Computational Design and Prediction of Novel this compound Architectures with Tunable Properties
The development of novel this compound derivatives with tailored properties is greatly benefiting from the application of advanced computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for understanding the electronic structure and predicting the photophysical properties of these molecules.
Theoretical studies allow researchers to gain insights into the key sites within the molecular framework that control its electronic transitions. For instance, computational analysis of 14-phenyl-14H-dibenzo[a,j]xanthene has revealed that the introduction of specific substituent groups on the naphthalene (B1677914) moieties can significantly alter the electronic transitions and, consequently, the material's properties. This predictive capability enables the rational design of new xanthene-based compounds with desired colorimetric or luminescent characteristics.
Furthermore, computational modeling is instrumental in predicting the geometry and conformational preferences of these molecules. Studies have shown that many 14-substituted this compound derivatives adopt a "flying butterfly" shape, and the angle between the "wings" can be tuned by the nature of the substituent at the 14-position. koreascience.kr This structural control is crucial for dictating the packing of molecules in the solid state, which in turn influences their bulk material properties.
The synergy between computational prediction and experimental synthesis allows for a more targeted and efficient discovery of novel this compound architectures. By simulating the effects of different functional groups and substitution patterns, scientists can prioritize synthetic targets that are most likely to exhibit the desired electronic and supramolecular attributes for specific applications.
Exploration of Undiscovered Material Applications Based on Unique Electronic and Supramolecular Attributes
The unique electronic properties of this compound derivatives, particularly their potential as hole-transporting materials, are opening up new frontiers in organic electronics. Research has shown that these compounds can be promising for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
In a comparative study, OLEDs fabricated with 14-aryl-14H-dibenzo[a,j]xanthene derivatives as the hole-transporting layer (HTL) exhibited high performance and significant durability compared to devices using the standard HTL material, α-NPD. researchgate.net Theoretical calculations supported these findings, indicating a superior hole mobility for the xanthene derivatives. researchgate.net This suggests that the this compound scaffold is a viable and potentially superior alternative for constructing efficient and stable OLEDs.
The exploration of their supramolecular chemistry is another promising avenue. The "butterfly" conformation of these molecules can facilitate the formation of well-ordered assemblies in the solid state. By carefully designing the substituents, it may be possible to control the intermolecular interactions and create materials with specific packing motifs, leading to enhanced charge transport and other desirable properties for electronic applications.
The deep-red and near-infrared absorption and emission properties of some derivatives also make them valuable candidates for applications beyond displays, such as in bio-imaging and sensors. worldscientific.com The ability to tune these optical properties through synthetic modification is a key advantage for developing materials for these specialized applications.
| Application Area | Key Property | Research Finding | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting material | Higher hole mobility and device durability compared to standard materials. | researchgate.netresearchgate.net |
| Organic Electronics | Tunable electronic properties | Potential for use in various organic electronic devices due to adjustable energy levels. | researchgate.net |
| Bio-imaging | Fluorescence in the deep-red/near-infrared | Valuable candidates for cell imaging due to their absorption and emission characteristics. | worldscientific.com |
| Photodynamic Therapy | Photosensitizers | Considered as candidates for use in photodynamic therapy. | researchgate.net |
Integration of this compound Derivatives into Multifunctional Hybrid Materials and Devices
The future of this compound research also lies in the integration of these molecules into multifunctional hybrid materials and devices. By combining the unique properties of the xanthene core with other functional materials, it is possible to create novel systems with enhanced or entirely new capabilities.
One area of exploration is the development of hybrid materials for sensing applications. The fluorescent properties of this compound derivatives can be harnessed to create sensors that respond to specific analytes through changes in their emission intensity or wavelength. By incorporating these molecules into polymer matrices or onto the surface of nanoparticles, their sensitivity and selectivity can be further enhanced.
In the realm of energy, these compounds are being investigated for use in dye-sensitized solar cells (DSSCs). researchgate.net The ability of the xanthene dye to absorb light and inject electrons into a semiconductor material is central to the operation of these devices. By designing derivatives with optimized absorption spectra and energy level alignment, the efficiency of DSSCs can be improved.
Furthermore, the catalytic activity of metal nanoparticles can be combined with the scaffolding properties of this compound derivatives to create hybrid catalysts. These materials could offer synergistic effects, leading to enhanced catalytic performance in various organic transformations. The development of such multifunctional systems represents a significant step towards the creation of advanced materials with tailored properties for a wide range of technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
